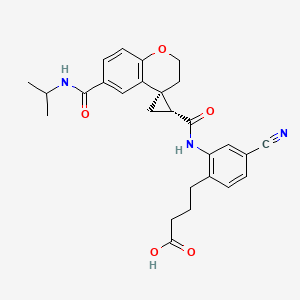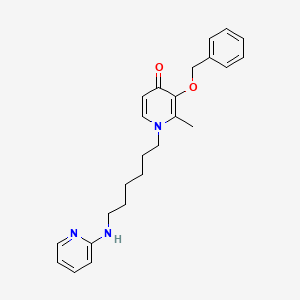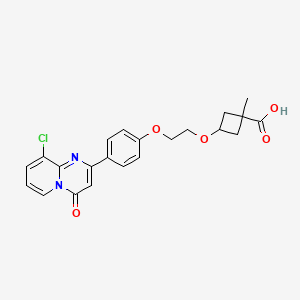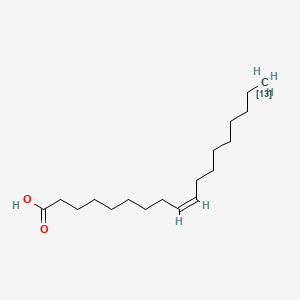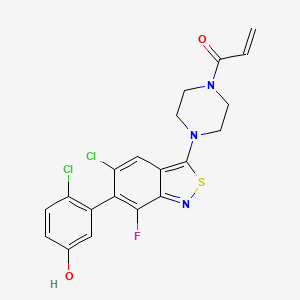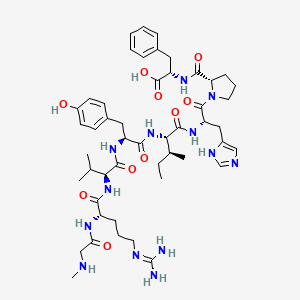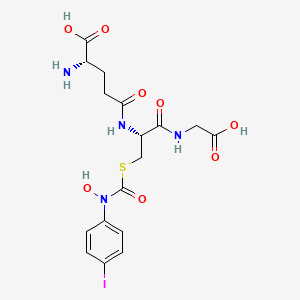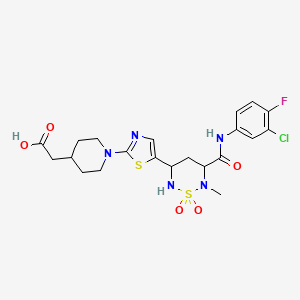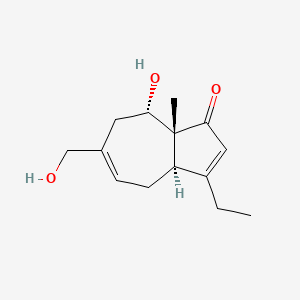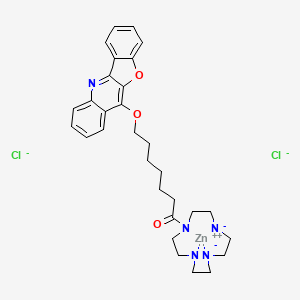
Zn(BQTC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zn(BQTC): , also known as Zinc(II) bis(quinoline-2-carboxylate), is a highly potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This compound causes significant damage to mtDNA and nDNA, disrupting mitochondrial and nuclear functions sequentially. Zn(BQTC) promotes apoptotic signaling pathways triggered by DNA damage and exhibits selective antiproliferative effects on certain cancer cells, making it a valuable compound for anticancer research .
准备方法
Synthetic Routes and Reaction Conditions: Zn(BQTC) can be synthesized through a chemical method involving the reaction of zinc salts with quinoline-2-carboxylic acid under controlled conditions. The structural morphology and microstructure analysis of the synthesized materials are typically performed using techniques such as Fourier transform infrared spectroscopy (FTIR) and powder X-ray diffraction (XRD) .
Industrial Production Methods: Industrial production of Zn(BQTC) involves scaling up the laboratory synthesis methods. The process includes the preparation of zinc salts and quinoline-2-carboxylic acid in large quantities, followed by their reaction under optimized conditions to ensure high yield and purity. The final product is then purified and characterized using standard analytical techniques.
化学反应分析
Types of Reactions: Zn(BQTC) undergoes various chemical reactions, including:
Oxidation: Zn(BQTC) can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: Zn(BQTC) can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quinoline derivatives, while reduction may produce reduced zinc complexes.
科学研究应用
Zn(BQTC) has a wide range of scientific research applications, including:
Chemistry: Zn(BQTC) is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its effects on mitochondrial and nuclear DNA, making it valuable for research on cellular processes and DNA damage.
Industry: Zn(BQTC) is used in the development of new materials and as a component in various industrial processes.
作用机制
Zn(BQTC) exerts its effects by inhibiting mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This inhibition causes severe damage to the DNA, disrupting mitochondrial and nuclear functions. The compound promotes the DNA damage-induced apoptotic signaling pathway, leading to cell death. Zn(BQTC) selectively targets certain cancer cells, making it a promising candidate for anticancer research .
相似化合物的比较
Zn(BTC): Zinc(II) bis(trimesic acid) is another zinc-based compound with similar structural properties but different applications.
Zn(BDC): Zinc(II) bis(benzenedicarboxylate) is used in various industrial and research applications.
Uniqueness of Zn(BQTC): Zn(BQTC) is unique due to its potent inhibitory effects on both mitochondrial and nuclear DNA, making it highly effective in promoting apoptotic pathways and exhibiting selective antiproliferative activity against certain cancer cells. This sets it apart from other similar compounds that may not have the same level of specificity and potency .
属性
分子式 |
C30H36Cl2N5O3Zn-3 |
|---|---|
分子量 |
650.9 g/mol |
IUPAC 名称 |
zinc;1-(1-aza-4,7,10-triazanidacyclododec-1-yl)-7-([1]benzofuro[3,2-b]quinolin-11-yloxy)heptan-1-one;dichloride |
InChI |
InChI=1S/C30H36N5O3.2ClH.Zn/c36-27(35-20-18-32-16-14-31-15-17-33-19-21-35)13-3-1-2-8-22-37-29-23-9-4-6-11-25(23)34-28-24-10-5-7-12-26(24)38-30(28)29;;;/h4-7,9-12H,1-3,8,13-22H2;2*1H;/q-3;;;+2/p-2 |
InChI 键 |
LLMCVJDKYJGRAK-UHFFFAOYSA-L |
规范 SMILES |
C1C[N-]CCN(CC[N-]CC[N-]1)C(=O)CCCCCCOC2=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5O3.[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


